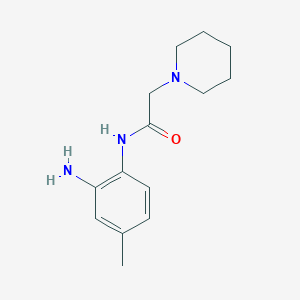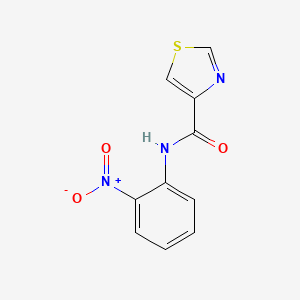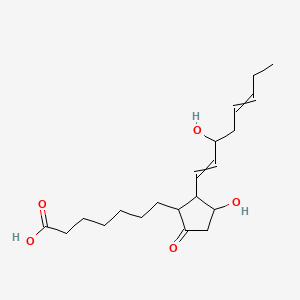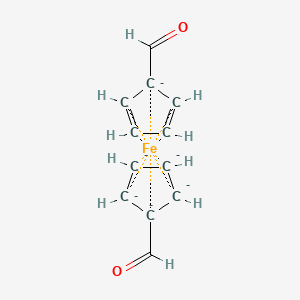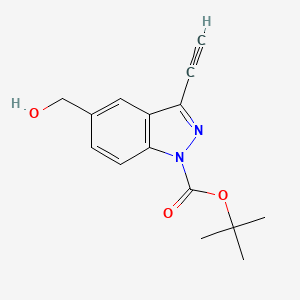
Tert-butyl 3-ethynyl-5-(hydroxymethyl)indazole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-ethynyl-5-(hydroxymethyl)indazole-1-carboxylate is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound is characterized by the presence of a tert-butyl ester group, an ethynyl group, and a hydroxymethyl group attached to the indazole core. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of tert-butyl 3-ethynyl-5-(hydroxymethyl)indazole-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the Fischer indole synthesis, which involves the reaction of a phenylhydrazine derivative with a ketone or aldehyde under acidic conditions.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, where an aryl halide reacts with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst.
Hydroxymethylation: The hydroxymethyl group can be introduced through a formylation reaction followed by reduction.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.
Chemical Reactions Analysis
Tert-butyl 3-ethynyl-5-(hydroxymethyl)indazole-1-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Tert-butyl 3-ethynyl-5-(hydroxymethyl)indazole-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl 3-ethynyl-5-(hydroxymethyl)indazole-1-carboxylate involves its interaction with specific molecular targets and pathways. Indazole derivatives are known to interact with enzymes, receptors, and other proteins, leading to various biological effects. For example, they can inhibit the activity of certain enzymes involved in inflammation and cancer progression . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Tert-butyl 3-ethynyl-5-(hydroxymethyl)indazole-1-carboxylate can be compared with other similar indazole derivatives, such as:
Tert-butyl 3-(hydroxymethyl)-1H-indazole-1-carboxylate: This compound lacks the ethynyl group but has similar biological activities.
Tert-butyl 5-amino-3-methyl-1H-indazole-1-carboxylate: This compound has an amino group instead of a hydroxymethyl group and exhibits different biological properties.
Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound has a different substitution pattern on the indazole core and is used as a precursor for biologically active natural products.
Properties
Molecular Formula |
C15H16N2O3 |
|---|---|
Molecular Weight |
272.30 g/mol |
IUPAC Name |
tert-butyl 3-ethynyl-5-(hydroxymethyl)indazole-1-carboxylate |
InChI |
InChI=1S/C15H16N2O3/c1-5-12-11-8-10(9-18)6-7-13(11)17(16-12)14(19)20-15(2,3)4/h1,6-8,18H,9H2,2-4H3 |
InChI Key |
XRTHCQJGYUTSOA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)CO)C(=N1)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Dimethyl-5-[(4-methylphenyl)methoxy]-2-nitrobenzene](/img/structure/B13887572.png)
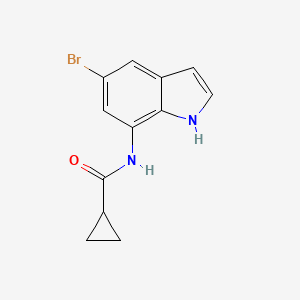
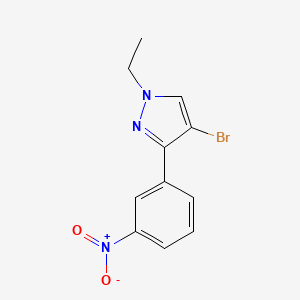
![methyl (2S)-1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoyl]-5-prop-2-enylpyrrolidine-2-carboxylate](/img/structure/B13887595.png)
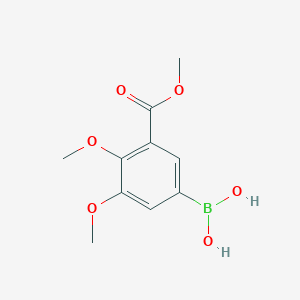



![2-[2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl-trimethylsilane](/img/structure/B13887627.png)

